Methyl 4-{3-[4-(4-chlorobenzyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Overview
Description
Methyl 4-{3-[4-(4-chlorobenzyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a synthetic organic compound belonging to the class of 4-benzylpiperidines This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{3-[4-(4-chlorobenzyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a Mannich reaction, where a primary amine, formaldehyde, and a ketone are reacted to form the piperidine structure.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks the benzyl chloride, resulting in the formation of the 4-chlorobenzylpiperidine.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving the piperidine derivative and a suitable dicarbonyl compound.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3-[4-(4-chlorobenzyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine and benzoate derivatives.
Scientific Research Applications
Methyl 4-{3-[4-(4-chlorobenzyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:
Medicinal Chemistry:
Antitubercular Activity: Certain derivatives of this compound have shown significant antitubercular activity, suggesting potential for tuberculosis treatment.
Insecticidal Properties: Compounds derived from piperidine structures have demonstrated insecticidal properties, indicating potential agricultural uses.
Electrochemical Applications: Research on the electrochemical oxidation of piperidin-4-ones highlights their potential in synthetic chemistry applications.
Mechanism of Action
The mechanism of action of Methyl 4-{3-[4-(4-chlorobenzyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
Methyl 4-{3-[4-(4-chlorobenzyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its specific structural features, such as the combination of a 4-chlorobenzyl group and a pyrrolidinone ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H25ClN2O4 |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
methyl 4-[3-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C24H25ClN2O4/c1-31-24(30)18-4-8-20(9-5-18)27-22(28)15-21(23(27)29)26-12-10-17(11-13-26)14-16-2-6-19(25)7-3-16/h2-9,17,21H,10-15H2,1H3 |
InChI Key |
VQWUFVLURLMOBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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